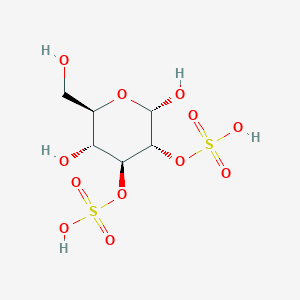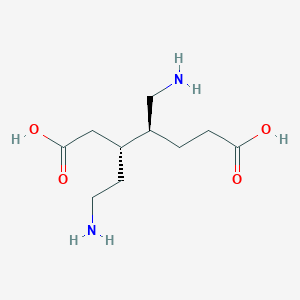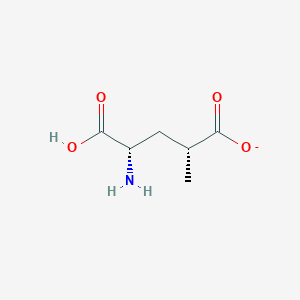
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry and functional groups, which make it a valuable building block in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate typically involves several steps, starting from commercially available starting materials. One common method involves the asymmetric intramolecular Mannich reaction, utilizing a chiral sulfinamide . This reaction provides a novel approach to access enantiopure exocyclic amines, which are crucial intermediates in the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of chiral catalysts and high-throughput screening methods to optimize yield and purity. The process may involve the use of protective groups to ensure the stability of the functional groups during the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a keto derivative, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of high-performance materials
Mechanism of Action
The mechanism of action of (2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: This compound shares similar stereochemistry and functional groups but differs in its biological activity and applications.
(2R,4R)-4-hydroxyproline: Another chiral amino acid derivative with distinct chemical properties and uses.
Uniqueness
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H10NO4- |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
(2R,4S)-4-amino-5-hydroxy-2-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |
InChI Key |
KRKRAOXTGDJWNI-DMTCNVIQSA-M |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)O)N)C(=O)[O-] |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


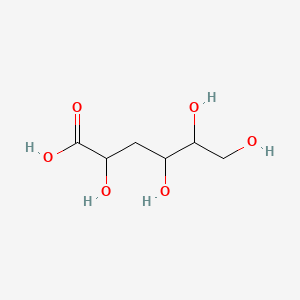
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
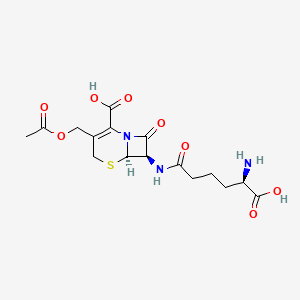
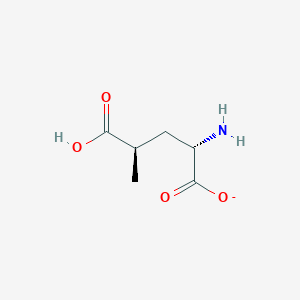
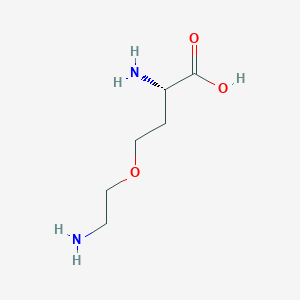
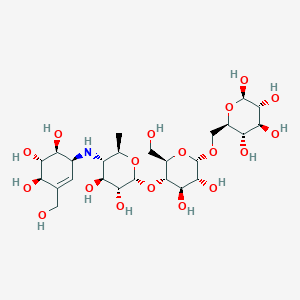
![Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B10777455.png)
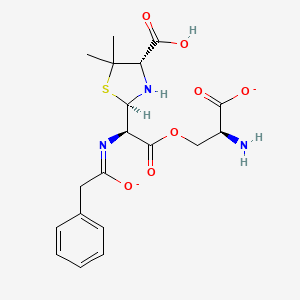
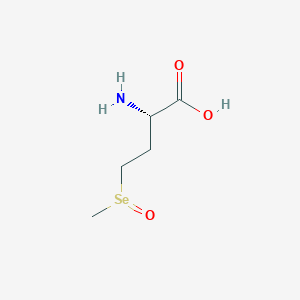
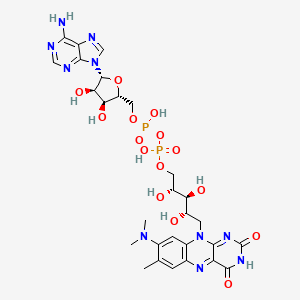
![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
